

Application Notes and Protocols for FD-1080 Injection in Preclinical Research

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Compound of Interest

Compound Name: FD-1080

Cat. No.: B12296719

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Introduction

FD-1080 is a near-infrared (NIR-II) fluorophore with both excitation and emission spectra in the second near-infrared window (1000-1700 nm).[1] This property allows for deep-tissue, high-resolution in vivo imaging due to reduced photon scattering and lower tissue autofluorescence compared to traditional NIR-I imaging (650-950 nm).[2][3] **FD-1080**'s utility in preclinical research is expanding, particularly in vascular imaging and cancer studies, where it can be used to visualize blood vessels and assess tumor accumulation of targeted nanoparticles.[4][5] These notes provide detailed protocols for the preparation and administration of **FD-1080** for in vivo imaging applications.

Quantitative Data Summary

The optical and physical properties of **FD-1080** are critical for designing and interpreting in vivo imaging experiments. The following table summarizes key quantitative data for **FD-1080**.

Property	Value	Notes
Excitation Maximum (Ex)	~1064 nm	Optimal for deep-tissue penetration.[6]
Emission Maximum (Em)	~1080 nm	Falls within the NIR-II imaging window.[6]
Absorption Maximum	~1046 nm	[1]
Quantum Yield (in ethanol)	0.31%	[7]
Quantum Yield (with FBS)	5.94%	Complexation with Fetal Bovine Serum significantly enhances fluorescence.[7]
Molecular Weight	765.31 g/mol	[6]
Formula	C40H38ClN2NaO6S2	[6]

Experimental Protocols

Protocol 1: Preparation of FD-1080 for In Vivo Injection

This protocol describes the preparation of a stock solution and a working solution of **FD-1080** for intravenous injection in mice.

Materials:

- **FD-1080** powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), sterile
- Microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Stock Solution Preparation (10 mM):
 - Dissolve **FD-1080** powder in DMSO to a final concentration of 10 mM.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C or -80°C, protected from light.
- Working Solution Preparation (80 µM):
 - On the day of the experiment, thaw an aliquot of the 10 mM **FD-1080** stock solution.
 - Dilute the stock solution with sterile PBS to a final working concentration of 80 µM.
 - For example, to prepare 1 mL of 80 µM working solution, add 8 µL of the 10 mM stock solution to 992 µL of sterile PBS.
 - Mix thoroughly by pipetting or gentle vortexing.
 - It is recommended to prepare the working solution fresh for each experiment.

Protocol 2: In Vivo Vascular Imaging in Mice

This protocol details the intravenous administration of **FD-1080** for high-resolution imaging of the vasculature.

Materials:

- **FD-1080** working solution (80 µM in PBS)
- Research animal (e.g., mouse)
- Insulin syringe with a 29G needle or similar
- Animal restrainer

- NIR-II imaging system equipped with a 1064 nm laser and an appropriate long-pass filter (e.g., 1100 nm)

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using an appropriate anesthetic protocol (e.g., isoflurane inhalation).
 - Place the anesthetized mouse on the imaging stage of the NIR-II imaging system.
 - Ensure the animal's body temperature is maintained throughout the procedure.
- **FD-1080** Injection:
 - Load a syringe with 200 μ L of the 80 μ M **FD-1080** working solution.
 - Carefully perform a tail vein injection.
- NIR-II Imaging:
 - Begin imaging immediately after injection to visualize the initial distribution and vascular perfusion.
 - Optimal imaging for vasculature is typically within 10-20 minutes post-injection.
 - Acquire images using a 1064 nm excitation laser and collect the emission signal using a long-pass filter (e.g., 1100 nm or higher).
 - Adjust camera exposure time and laser power to achieve optimal signal-to-noise ratio.

Protocol 3: Preparation of **FD-1080**-FBS Complex for Enhanced Imaging

Complexing **FD-1080** with Fetal Bovine Serum (FBS) has been shown to significantly increase its quantum yield, resulting in brighter fluorescence for in vivo imaging.[6][7]

Materials:

- **FD-1080** working solution (in PBS)
- Fetal Bovine Serum (FBS), sterile
- Incubator or water bath at 37°C

Procedure:

- Complex Formation:
 - Mix the **FD-1080** working solution with FBS. The exact ratio may need to be optimized, but a starting point is to dilute the **FD-1080** working solution in a solution containing FBS. For example, prepare the final injectable solution in PBS containing a certain percentage of FBS.
 - Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the **FD-1080**-FBS complex.
 - The final solution is now ready for intravenous injection as described in Protocol 2.

Protocol 4: In Vivo Tumor Imaging in Mice

This protocol provides a general guideline for using **FD-1080** to image tumors in a xenograft mouse model. The accumulation of **FD-1080** in tumors is often attributed to the enhanced permeability and retention (EPR) effect, especially when formulated in nanoparticles.[8] For free dye or FBS-complexed dye, the circulation time and tumor accumulation may vary.

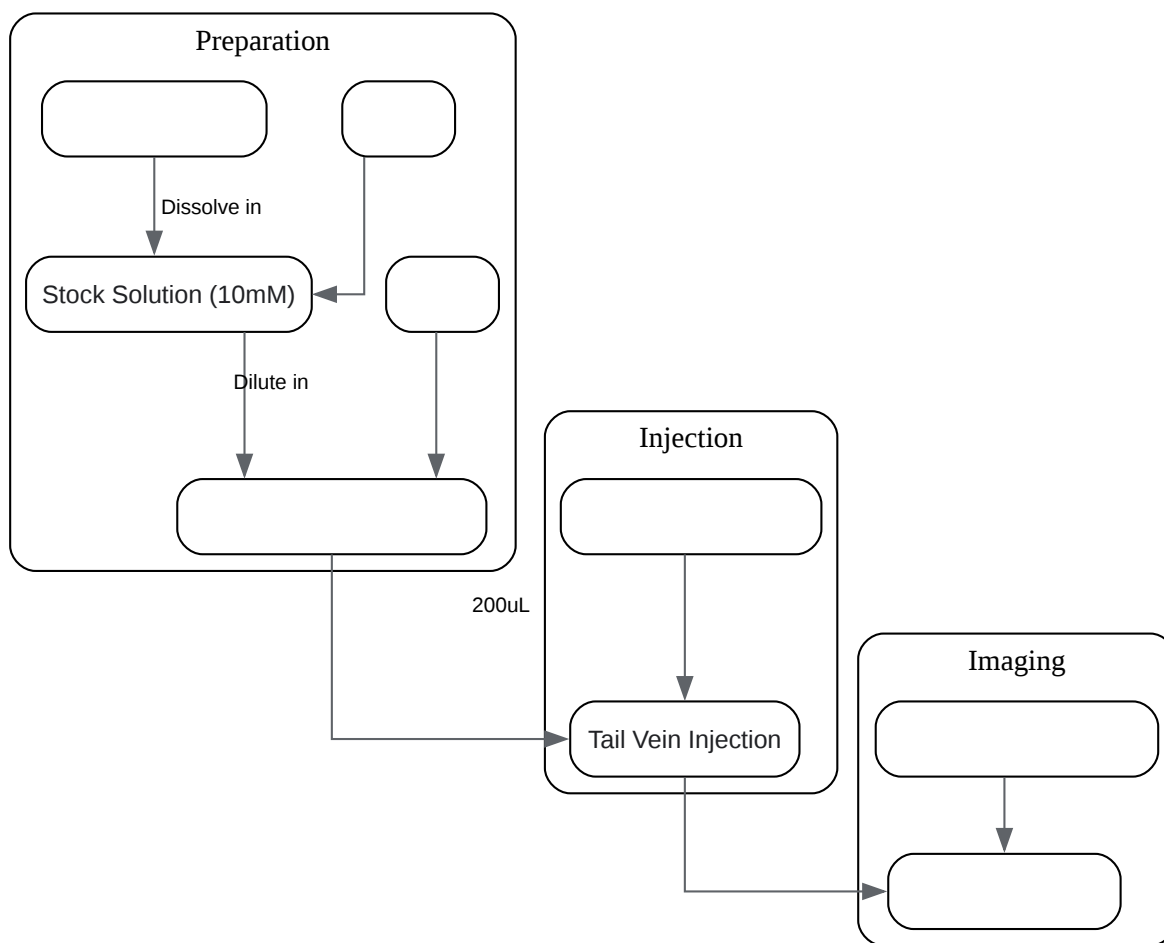
Materials:

- Tumor-bearing mouse model
- **FD-1080** working solution or **FD-1080**-FBS complex
- NIR-II imaging system

Procedure:

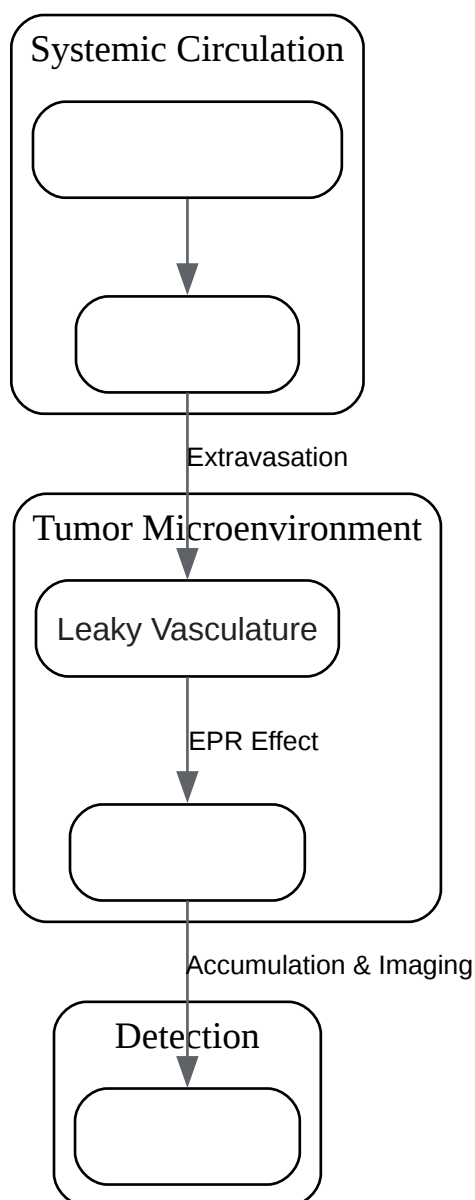
- Animal and Injection:
 - Follow the animal preparation and injection procedures as outlined in Protocol 2.
- Longitudinal Imaging:
 - Acquire images at multiple time points post-injection to monitor the biodistribution and tumor accumulation of **FD-1080**.
 - Suggested imaging time points include:
 - Early phase: 5 minutes, 30 minutes, 1 hour (to observe vascular perfusion in the tumor).
 - Intermediate phase: 3 hours, 6 hours (to assess initial tumor accumulation).
 - Late phase: 12 hours, 24 hours, 48 hours, and up to 96 hours (to determine peak tumor accumulation and clearance from other tissues).[\[4\]](#)[\[8\]](#)
 - The optimal imaging window will depend on the specific tumor model and the formulation of **FD-1080** used.

Visualizations



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Experimental workflow for **FD-1080** in vivo imaging.



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Conceptual diagram of **FD-1080** accumulation in tumors.

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